molecular formula C10H10ClN3 B13849484 1-(5-Chloro-1,8-naphthyridin-2-yl)-N-methylmethanamine

1-(5-Chloro-1,8-naphthyridin-2-yl)-N-methylmethanamine

Cat. No.: B13849484
M. Wt: 207.66 g/mol
InChI Key: ZGOHBRLMFHVYBU-UHFFFAOYSA-N
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Description

1-(5-Chloro-1,8-naphthyridin-2-yl)-N-methylmethanamine is a chemical compound belonging to the class of 1,8-naphthyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-1,8-naphthyridin-2-yl)-N-methylmethanamine typically involves the reaction of 5-chloro-1,8-naphthyridine with N-methylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C), to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-1,8-naphthyridin-2-yl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed:

    Oxidation: Formation of corresponding naphthyridine oxides.

    Reduction: Formation of reduced naphthyridine derivatives.

    Substitution: Formation of substituted naphthyridine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(5-Chloro-1,8-naphthyridin-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as bacterial enzymes and efflux pumps. The compound can inhibit the activity of these targets, leading to enhanced antibacterial effects. For example, it has been shown to inhibit the NorA efflux pump in bacteria, thereby increasing the intracellular concentration of antibiotics and enhancing their efficacy .

Comparison with Similar Compounds

  • 7-Acetamido-1,8-naphthyridin-4(1H)-one
  • 3-Trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide

Comparison: 1-(5-Chloro-1,8-naphthyridin-2-yl)-N-methylmethanamine is unique due to its specific substitution pattern and the presence of the N-methylmethanamine group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to other 1,8-naphthyridine derivatives, it exhibits enhanced antimicrobial activity and potential as an antibiotic-modulating agent .

Properties

Molecular Formula

C10H10ClN3

Molecular Weight

207.66 g/mol

IUPAC Name

1-(5-chloro-1,8-naphthyridin-2-yl)-N-methylmethanamine

InChI

InChI=1S/C10H10ClN3/c1-12-6-7-2-3-8-9(11)4-5-13-10(8)14-7/h2-5,12H,6H2,1H3

InChI Key

ZGOHBRLMFHVYBU-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NC2=NC=CC(=C2C=C1)Cl

Origin of Product

United States

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